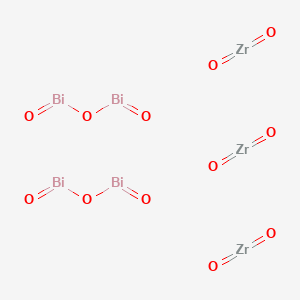![molecular formula C33H30N2 B15124134 4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is a chemical compound known for its unique structure and properties. It is composed of two biphenyl-4’-carbonitrile units connected by a heptane chain. This compound is often used in the field of liquid crystals due to its ability to form stable mesophases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] typically involves the following steps:
Preparation of Biphenyl-4’-carbonitrile: This can be synthesized through the reaction of 4-bromobiphenyl with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide.
Formation of 1,7-Heptanediyl Linker: The heptane chain can be introduced by reacting 1,7-dibromoheptane with the biphenyl-4’-carbonitrile units in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal materials.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] involves its interaction with molecular targets such as biological membranes or liquid crystal matrices. The compound’s structure allows it to align in specific orientations, influencing the properties of the materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’,4’‘-(1,6-Hexanediyl)bis[(biphenyl-4’-carbonitrile)]
- 4’,4’‘-(1,8-Octanediyl)bis[(biphenyl-4’-carbonitrile)]
Uniqueness
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is unique due to its specific heptane linker, which provides distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly valuable in the design of liquid crystal materials with tailored properties.
Eigenschaften
Molekularformel |
C33H30N2 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
4-[4-[7-[4-(4-cyanophenyl)phenyl]heptyl]phenyl]benzonitrile |
InChI |
InChI=1S/C33H30N2/c34-24-28-12-20-32(21-13-28)30-16-8-26(9-17-30)6-4-2-1-3-5-7-27-10-18-31(19-11-27)33-22-14-29(25-35)15-23-33/h8-23H,1-7H2 |
InChI-Schlüssel |
HAHCEFUTBFTENT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)


![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
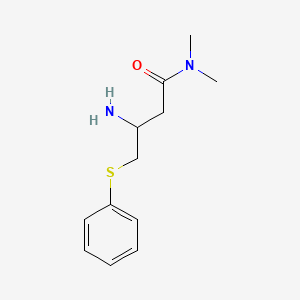
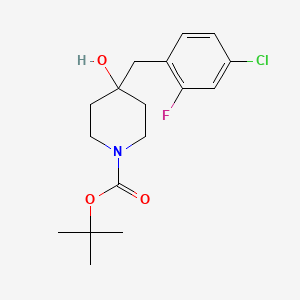
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
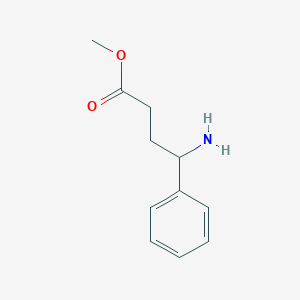
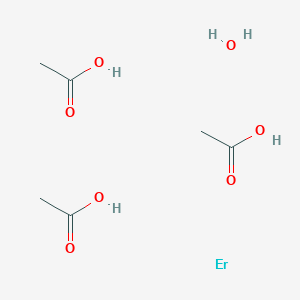
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
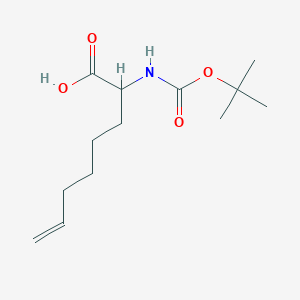
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
